molecular formula C14H17N3O B2671960 N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1173030-46-0

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2671960
CAS No.: 1173030-46-0
M. Wt: 243.31
InChI Key: CCAIDCIZRSQMQJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is an organic compound with a unique structure that includes a pyrazole ring substituted with a carboxamide group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • N-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the position of the carboxamide group on the pyrazole ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9-5-6-12(7-10(9)2)15-14(18)13-8-17(4)16-11(13)3/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAIDCIZRSQMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN(N=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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